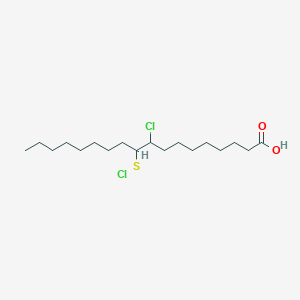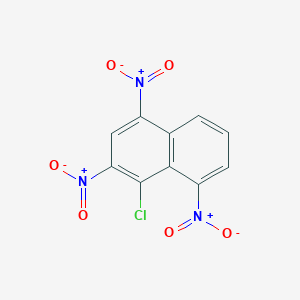
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of acetyloxy groups and an ethoxyphenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- typically involves multiple steps. The starting materials often include benzamide derivatives and acetic anhydride. The reaction conditions usually require a catalyst and controlled temperature to ensure the proper formation of the acetyloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with similar core structure but lacking the acetyloxy and ethoxyphenyl groups.
Acetoxybenzamide: Contains acetyloxy groups but may differ in the position and number of these groups.
Ethoxyphenylbenzamide: Contains an ethoxyphenyl group but may lack the acetyloxy groups.
Uniqueness
Benzamide, 2,5-bis(acetyloxy)-n-(4-ethoxyphenyl)- is unique due to the combination of acetyloxy and ethoxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
97565-07-6 |
|---|---|
Molecular Formula |
C19H19NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-acetyloxy-3-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C19H19NO6/c1-4-24-15-7-5-14(6-8-15)20-19(23)17-11-16(25-12(2)21)9-10-18(17)26-13(3)22/h5-11H,4H2,1-3H3,(H,20,23) |
InChI Key |
BMCUFGZHFSUFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


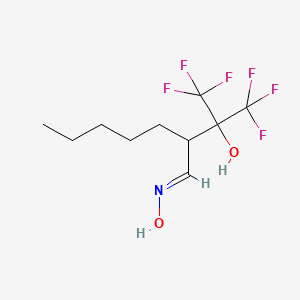
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
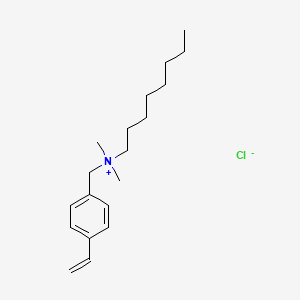

![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)

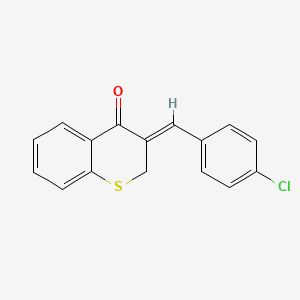
![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
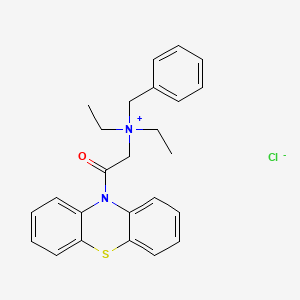
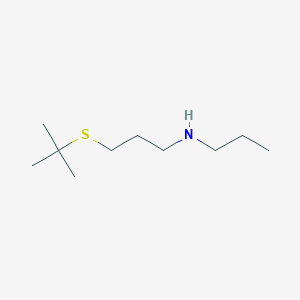
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

